6-Bromo-1H-benzo[d]imidazole-5-carbonitrile
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Overview
Description
6-Bromo-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that features a bromine atom, a benzimidazole core, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with cyanogen bromide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are frequently used.
Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as triethylamine (TEA) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
6-Bromo-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can include kinases, proteases, and other critical enzymes in disease pathways.
Comparison with Similar Compounds
5-Bromo-1H-benzo[d]imidazole-6-carbonitrile: Similar structure but with different substitution pattern.
6-Chloro-1H-benzo[d]imidazole-5-carbonitrile: Chlorine atom instead of bromine.
6-Bromo-1H-indazole-5-carbonitrile: Indazole core instead of benzimidazole.
Uniqueness: 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZIMSOERWKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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